molecular formula C9H7BrN2O B6335697 3-(4-Bromobenzyl)-1,2,4-oxadiazole CAS No. 1337607-10-9

3-(4-Bromobenzyl)-1,2,4-oxadiazole

Cat. No.: B6335697
CAS No.: 1337607-10-9
M. Wt: 239.07 g/mol
InChI Key: SYPPEFMXGOMYCV-UHFFFAOYSA-N
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Description

3-(4-Bromobenzyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,2,4-oxadiazole ring substituted with a 4-bromobenzyl group. Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromobenzyl)-1,2,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-bromobenzyl hydrazine with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as potassium carbonate or other bases can enhance the reaction rate and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The biological activity of 3-(4-Bromobenzyl)-1,2,4-oxadiazole is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. It can also induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .

Comparison with Similar Compounds

  • 3-(4-Chlorobenzyl)-1,2,4-oxadiazole
  • 3-(4-Methylbenzyl)-1,2,4-oxadiazole
  • 3-(4-Fluorobenzyl)-1,2,4-oxadiazole

Comparison: 3-(4-Bromobenzyl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions compared to its chloro, methyl, and fluoro analogs. The bromine atom also contributes to the compound’s biological activity, making it a more potent antimicrobial and anticancer agent .

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-8-3-1-7(2-4-8)5-9-11-6-13-12-9/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPPEFMXGOMYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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